2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one
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Overview
Description
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C10H17N3O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with diethyl acetal in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and nucleic acid interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloropyrimidine
- 2-amino-6-methylpyrimidin-4-one
- 2-amino-4-hydroxypyrimidine
Uniqueness
2-amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is unique due to the presence of the diethoxyethyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
2-Amino-6-(1,1-diethoxyethyl)-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and as an antimicrobial agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrimidine ring substituted at the 2 and 6 positions. The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives, often employing methods such as nucleophilic substitution and condensation reactions to achieve the desired functional groups.
Antitumor Activity
Numerous studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It acts on specific pathways involved in tumor growth, such as the inhibition of tyrosine kinases which are crucial for cancer cell signaling .
- Case Studies : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been documented in several research articles:
- Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Wound Healing : In animal models, it has been observed to enhance wound healing by promoting angiogenesis and reducing inflammation at the site of injury .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Bacterial Inhibition : Studies indicate that this compound exhibits inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- Mechanism : The antimicrobial action is thought to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Data Summary
Properties
CAS No. |
86944-23-2 |
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Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-4-(1,1-diethoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O3/c1-4-15-10(3,16-5-2)7-6-8(14)13-9(11)12-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |
InChI Key |
DITHYGLMJJFBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=CC(=O)NC(=N1)N)OCC |
Origin of Product |
United States |
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